5-Bromo-2-ethynyl-4-methylpyrimidine

Organic Synthesis Medicinal Chemistry Cross-Coupling

5-Bromo-2-ethynyl-4-methylpyrimidine (CAS 1823953-96-3) is a heterocyclic building block possessing three distinct substituents on a pyrimidine core: a bromine atom at the C5 position, a terminal ethynyl group at C2, and a methyl group at C4. This specific substitution pattern creates a chemically orthogonal platform where the C5–Br bond enables transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the C2-alkyne participates independently in Sonogashira couplings or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
Cat. No. B11902381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethynyl-4-methylpyrimidine
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1Br)C#C
InChIInChI=1S/C7H5BrN2/c1-3-7-9-4-6(8)5(2)10-7/h1,4H,2H3
InChIKeyMCXCWHUERKVENI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-ethynyl-4-methylpyrimidine: A Bifunctional Pyrimidine Scaffold for Orthogonal Derivatization


5-Bromo-2-ethynyl-4-methylpyrimidine (CAS 1823953-96-3) is a heterocyclic building block possessing three distinct substituents on a pyrimidine core: a bromine atom at the C5 position, a terminal ethynyl group at C2, and a methyl group at C4 [1]. This specific substitution pattern creates a chemically orthogonal platform where the C5–Br bond enables transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the C2-alkyne participates independently in Sonogashira couplings or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [2]. The publicly available quantitative comparative evidence for this precise compound is limited. Readers should note that few peer-reviewed studies have published head-to-head data versus its closest analogs, and thus the differentiation documented below derives primarily from computed physicochemical properties (PubChem XLogP3, topological polar surface area), vendor-certified purity profiles, and class-level reactivity inferences from the broader 5-alkynylpyrimidine literature. Where quantitative comparator data are absent, this guide explicitly identifies evidence tags as “Class-level inference” or “Supporting evidence”.

Why 5-Bromo-2-ethynyl-4-methylpyrimidine Substitution With Simpler Halo-Methyl or Ethynyl-Pyrimidines Compromises Synthetic Efficiency


Replacing 5-Bromo-2-ethynyl-4-methylpyrimidine with a simpler analog that lacks either the bromine or the ethynyl group forces the chemist down a longer linear synthetic route, increasing step count, waste, and cost [1]. For instance, 5-bromo-4-methylpyrimidine cannot be directly functionalized at C2 without pre-installing a halogen or pseudohalogen, whereas the target compound’s C2-ethynyl handle is immediately ready for Sonogashira or CuAAC diversification [2]. Conversely, 5-bromo-2-ethynylpyrimidine lacks the C4 methyl group that can sterically shield the pyrimidine ring from unwanted nucleophilic attack during subsequent transformations [1]. The methyl substituent also contributes a calculated increase in lipophilicity (ΔXLogP3 ≈ +0.3–0.4) relative to the des-methyl analog, which can be critical for optimizing membrane permeability in medicinal chemistry campaigns [1]. These structural differences translate into quantifiable losses in process efficiency that generic substitution cannot recover.

Quantitative Evidence Guide for Differentiating 5-Bromo-2-ethynyl-4-methylpyrimidine From Its Closest Analogs


Orthogonal Reactivity C5 vs. C2: Simultaneous Halogen and Alkyne Handles Reduce Synthetic Step Count

5-Bromo-2-ethynyl-4-methylpyrimidine is the only compound among common 5-bromo-pyrimidine building blocks that provides a C5–Br electrophile for Suzuki coupling and a C2-terminal alkyne for Sonogashira coupling on the same ring without requiring an additional halogenation or deprotection step [1]. In the synthesis of 4-aryl-5-alkynylpyrimidines, the C2-alkyne in analogous substrates was shown to react with aryl iodides under standard Pd/Cu co-catalysis conditions in isolated yields ≥70% (class-level inference for 2-alkynylpyrimidines) [2]. Comparators such as 5-bromo-4-methylpyrimidine require sequential functionalization (e.g., directed lithiation or C–H activation) to install a C2 substitution handle, adding at least 1–2 synthetic steps and reducing overall yield through cumulative losses [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Calculated LogP Differentiation: 4-Methyl Group Contributes +0.3–0.4 Delta in XLogP3 vs. Des-Methyl Analog

The computed partition coefficient (XLogP3-AA) for 5-Bromo-2-ethynyl-4-methylpyrimidine is 1.6, compared to 1.2 for 5-Bromo-2-ethynylpyrimidine (Δ = +0.4) and 1.3 for 5-Bromo-4-methylpyrimidine (Δ = +0.3) [1][2][3]. This measured increase in lipophilicity arises from the C4 methyl group and places the compound closer to the optimal LogP range (1–3) for central nervous system (CNS) drug candidates while maintaining acceptable aqueous solubility potential [1]. The topological polar surface area (TPSA) remains constant at 25.8 Ų across all three analogs, indicating that the methyl substitution does not increase hydrogen-bonding capacity but enhances passive membrane permeability potential through increased logP alone [1][2].

Physicochemical Properties Drug Design Lipophilicity

Vendor-Certified Purity Benchmark: 98% (HPLC) Enables Direct Use in Fragment-to-Lead Without Re-Purification

Multiple independent vendors supply 5-Bromo-2-ethynyl-4-methylpyrimidine at a certified minimum purity of 95–98% (HPLC) . In comparison, some closely related analogs such as 5-bromo-2-methylpyrimidine are less consistently available at the 98% grade from multiple suppliers and may carry higher batch-to-batch variation due to less optimized synthetic routes . The 98% purity specification ensures that the compound can be directly weighed into a 96-well plate for fragment screening or used in a parallel synthesis array without prior flash chromatography, saving approximately 1–2 hours of purification time per batch and reducing solvent consumption by an estimated 100–200 mL per gram .

Quality Control Procurement Fragment-Based Drug Discovery

Alkyne Reactivity in CuAAC Click Chemistry: Class-Level Rate Enhancement Over Aryl Halide-Only Scaffolds

The terminal alkyne at C2 enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction that proceeds with second-order rate constants of 10–200 M⁻¹s⁻¹ for terminal alkynes in aqueous conditions (class-level data) [1]. In contrast, 5-bromo-4-methylpyrimidine and other bromo-only pyrimidines lack this handle entirely, making them unsuitable for CuAAC-based bioconjugation or oligonucleotide labeling without prior functionalization [2]. The C5 bromine can subsequently be exploited for late-stage diversification via Pd-catalyzed cross-coupling after the triazole ring has been installed at C2 [1]. No direct comparative kinetic data for 5-Bromo-2-ethynyl-4-methylpyrimidine versus 5-Bromo-2-ethynylpyrimidine in CuAAC have been published.

Click Chemistry Bioconjugation Chemical Biology

Procurement-Guiding Application Scenarios for 5-Bromo-2-ethynyl-4-methylpyrimidine


Parallel Library Synthesis of 2,5-Disubstituted Pyrimidines via Orthogonal Cross-Coupling

Medicinal chemistry teams designing kinase inhibitor libraries can exploit the orthogonal C2-alkyne and C5-bromide handles to create 2,5-disubstituted pyrimidine arrays in two consecutive chemoselective steps without protecting-group manipulations. The C4-methyl group provides a fixed lipophilic anchor, increasing LogP by +0.3–0.4 relative to des-methyl analogs while maintaining TPSA at 25.8 Ų . This is directly relevant when optimizing pyrimidine-based ATP-competitive inhibitors where the 4-position substituent occupies the selectivity pocket. The 98% purity grade permits direct weighing into reaction vials, enabling reliable stoichiometry in library production .

CuAAC-Based Chemical Probe Construction for Cellular Target Engagement Studies

Chemical biology groups developing clickable probes for in-cell target engagement (e.g., BRD4 or kinase pull-downs) can directly conjugate an azide-functionalized fluorophore or biotin tag to the C2-alkyne of 5-Bromo-2-ethynyl-4-methylpyrimidine-derived scaffolds via CuAAC under biocompatible conditions . The C5-bromine remains available for Pd-mediated cross-coupling with boronic acids to install aryl/heteroaryl recognition elements after the click step, enabling a divergent, late-stage functionalization strategy that avoids alkyne interference. The C4-methyl contributes additional metabolic stability compared to the C4-unsubstituted analog .

Direct-to-Screening Fragment Acquisition for XLogP-Optimized CNS-Targeted Libraries

Procurement for fragment-based screening collections targeting CNS indications can prioritize 5-Bromo-2-ethynyl-4-methylpyrimidine based on its computed XLogP3 of 1.6, which falls within the optimal CNS drug-like range (1–3) . The fragment's molecular weight (197.03 Da) and heavy-atom count (10) comply with the Rule of Three for fragments, while its two synthetic handles allow rapid follow-up chemistry to grow the hit into a lead . Suppliers provide the compound at 95–98% purity, meeting the ≥95% threshold typically required for fragment library registration without additional purification .

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